N-(2-Methoxy-benzyl)-nicotinamide
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Overview
Description
N-(2-Methoxy-benzyl)-nicotinamide is a chemical compound that belongs to the class of nicotinamides It is characterized by the presence of a methoxybenzyl group attached to the nitrogen atom of the nicotinamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methoxy-benzyl)-nicotinamide typically involves the reaction of nicotinamide with 2-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methoxy-benzyl)-nicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted analogs of this compound.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound has been investigated for its potential biological activities, including its effects on cellular processes and enzyme inhibition.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases where nicotinamide derivatives are known to be effective.
Industry: It can be used in the development of new materials and chemical products with specific properties
Mechanism of Action
The mechanism of action of N-(2-Methoxy-benzyl)-nicotinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxybenzyl group enhances the compound’s binding affinity and selectivity towards these targets, leading to modulation of various biochemical pathways. This can result in therapeutic effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
N-(2-Methoxybenzyl)-2,5-dimethoxy-4-chlorophenethylamine (25C-NBOMe): Known for its hallucinogenic properties and high affinity for serotonin receptors.
N-(2-Methoxybenzyl)-2,5-dimethoxy-4-bromophenethylamine (25B-NBOMe): Exhibits similar hallucinogenic effects and receptor binding profiles.
N-(2-Methoxybenzyl)-2,5-dimethoxy-4-iodophenethylamine (25I-NBOMe): Another hallucinogenic compound with potent effects on neurotransmitter systems.
Uniqueness
N-(2-Methoxy-benzyl)-nicotinamide is unique due to its specific structure and the presence of the nicotinamide moiety, which imparts distinct chemical and biological properties. Unlike the NBOMe compounds, which are primarily known for their psychoactive effects, this compound is explored for its broader applications in medicinal chemistry and therapeutic research.
Properties
Molecular Formula |
C14H14N2O2 |
---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C14H14N2O2/c1-18-13-7-3-2-5-11(13)10-16-14(17)12-6-4-8-15-9-12/h2-9H,10H2,1H3,(H,16,17) |
InChI Key |
ZUNAVUWRSKKHAQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=CN=CC=C2 |
solubility |
>36.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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